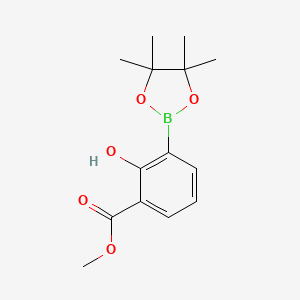

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1421322-59-9

Cat. No.: VC2873692

Molecular Formula: C14H19BO5

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421322-59-9 |

|---|---|

| Molecular Formula | C14H19BO5 |

| Molecular Weight | 278.11 g/mol |

| IUPAC Name | methyl 2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8,16H,1-5H3 |

| Standard InChI Key | UIHVCARBMYLMPE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)O |

Introduction

Chemical Identity and Basic Information

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate belongs to the class of boronic acid derivatives, which have gained significant attention in organic synthesis due to their utility in carbon-carbon bond formation. The compound is characterized by several key identifiers that enable precise tracking and documentation in chemical databases and inventory systems. It possesses a unique Chemical Abstracts Service (CAS) registry number of 1421322-59-9, which serves as its primary identifier in chemical literature and regulatory documentation . This organoboron compound features a benzoic acid backbone with a methyl ester functionality, a hydroxyl group at the 2-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 3-position.

The compound is commercially available from multiple chemical suppliers and research institutions, each assigning their own catalog numbers for inventory purposes. For instance, it is listed under the catalog number AM62295 by certain suppliers, facilitating procurement for research purposes . The compound's systematic IUPAC nomenclature accurately reflects its structural components and substitution pattern, providing a standardized naming convention that ensures clarity in scientific communication and documentation.

While structurally similar to other borylated hydroxybenzoates such as methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the specific 3-position substitution pattern of the boryl group in this compound confers unique reactivity patterns that distinguish it from its isomers. This positional isomerism significantly impacts the compound's application profile in organic synthesis and pharmaceutical development.

Physical and Chemical Properties

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is characterized by a distinct set of physical and chemical properties that influence its behavior in chemical reactions and determine its handling requirements. The compound exists as a solid at room temperature, which facilitates its storage, handling, and measurement in laboratory settings. Its molecular architecture is defined by the molecular formula C₁₄H₁₉BO₅, which represents the atomic composition of the compound .

The precise molecular weight of this compound has been determined to be 278.11 g/mol, a critical parameter for calculating stoichiometric relationships in chemical reactions and analytical procedures. The compound's structure contains several functional groups that contribute to its chemical reactivity profile, including a methyl ester group, a hydroxyl group at the ortho position, and a boronic acid moiety protected by a tetramethyl-1,3,2-dioxaborolane group.

The chemical stability of Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is significantly enhanced by the tetramethyl-1,3,2-dioxaborolane protecting group, which shields the reactive boronic acid moiety from environmental factors that could lead to degradation. This protection is particularly important given that unprotected boronic acids are known to be sensitive to moisture and air, which can compromise their structural integrity and synthetic utility over time.

Synthesis Methodologies

The synthesis of Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically employs palladium-catalyzed borylation strategies, which have emerged as powerful methods for introducing boronic acid functionalities into aromatic systems. The most common synthetic approach involves the reaction of 2-hydroxy-3-bromobenzoic acid methyl ester (the halogenated precursor) with bis(pinacolato)diboron in the presence of a palladium catalyst. This transformation represents a specific example of a broader class of reactions known as palladium-catalyzed borylations.

The reaction mechanism typically begins with oxidative addition of the palladium catalyst to the carbon-bromine bond of the aryl halide, followed by transmetalation with the bis(pinacolato)diboron reagent. Subsequent reductive elimination releases the catalyst and forms the desired carbon-boron bond, completing the catalytic cycle. The efficiency of this process is influenced by several factors, including the choice of catalyst system, ligands, base, and reaction conditions.

Optimal reaction conditions for this synthesis generally require anhydrous solvents such as dioxane or toluene, elevated temperatures (typically 80-100°C), and carefully selected palladium sources such as Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh₃)₄. Common bases employed in this transformation include potassium acetate or potassium phosphate, which facilitate the transmetalation step of the catalytic cycle.

The purification of Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves column chromatography on silica gel, using appropriate solvent systems such as hexane/ethyl acetate mixtures. This purification step is crucial for removing catalyst residues, unreacted starting materials, and potential byproducts that might interfere with subsequent applications of the compound.

Alternative synthetic approaches may involve direct borylation of methyl salicylate through C-H activation methodologies, although such approaches often face challenges related to regioselectivity control. The protection of the hydroxyl group may be necessary in some synthetic routes to prevent side reactions, with subsequent deprotection following the borylation step.

Applications in Organic Synthesis

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has emerged as a versatile building block in organic synthesis, particularly in methodologies centered around carbon-carbon bond formation. Its most significant application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner in palladium-catalyzed transformations. These reactions enable the formation of complex biaryl compounds, which constitute key structural motifs in pharmaceuticals, agrochemicals, and functional materials.

The compound's utility extends to the synthesis of elaborate molecular architectures with specific substitution patterns that would be challenging to access through alternative routes. When coupled with diverse aryl or vinyl halides, Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can generate a wide range of functionalized benzoates with precise regiochemistry. This capability proves invaluable in medicinal chemistry programs, where subtle structural modifications can significantly impact biological activity profiles.

Beyond cross-coupling reactions, the compound's multifunctional nature creates opportunities for divergent synthesis strategies. The hydroxyl group at the 2-position can undergo selective transformations such as:

-

Esterification with carboxylic acids or acid chlorides to form complex esters

-

Etherification reactions to introduce diverse alkyl or aryl substituents

-

Serving as a directing group for ortho-selective C-H functionalization

-

Participating in intramolecular cyclization reactions to construct heterocyclic systems

The methyl ester functionality represents another site for potential diversification, allowing for transesterification, hydrolysis to the corresponding carboxylic acid, or conversion to other carbonyl derivatives such as amides, aldehydes, or alcohols. This multifaceted reactivity profile positions Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a strategic intermediate in diversity-oriented synthesis and medicinal chemistry campaigns.

In materials science applications, the compound can contribute to the development of conjugated systems with specific optoelectronic properties, leveraging its aromatic core and potential for extended π-conjugation through cross-coupling chemistry. The ability to precisely position functional groups through controlled synthetic sequences makes this compound particularly valuable in the construction of materials with tailored properties.

Reactivity and Chemical Behavior

The reactivity profile of Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is dominated by its three key functional groups: the protected boronic acid moiety, the hydroxyl group, and the methyl ester functionality. Each of these structural elements contributes distinct chemical behavior that can be harnessed in selective transformations for synthetic applications.

The tetramethyl-1,3,2-dioxaborolane-protected boronic acid represents the most synthetically valuable aspect of the molecule, serving as a masked nucleophilic site for carbon-carbon bond formation. Under appropriate conditions, typically involving palladium catalysis and a suitable base, this functionality participates in transmetalation processes that are central to cross-coupling reactions. The protection afforded by the dioxaborolane group enhances the compound's stability during storage and handling while maintaining its synthetic utility when deployed in reaction settings.

The hydroxyl group at the 2-position introduces several important reactivity features. Its proximity to the ester functionality creates an intramolecular hydrogen bonding opportunity that may influence both the compound's physical properties and its reactivity patterns. In synthetic contexts, this hydroxyl group can undergo various transformations, including:

-

Nucleophilic substitution reactions when treated with appropriate electrophiles

-

Deprotonation to form phenolate anions under basic conditions

-

Coordination to metal centers in catalytic systems

-

Participation in directed metalation processes that exploit its coordinating ability

The methyl ester group contributes carbonyl-based reactivity typical of carboxylic acid derivatives. This includes susceptibility to nucleophilic acyl substitution reactions that can transform the ester into other functional groups such as amides, acids, or reduced derivatives. The ester also influences the electronic distribution within the aromatic system, affecting the reactivity at other positions in the molecule.

The compound's chemical stability is influenced by the presence of the boronic acid moiety, which, despite its protection, retains some sensitivity to extreme conditions. Prolonged exposure to strong acids, strong bases, or oxidizing agents may compromise the integrity of the dioxaborolane protecting group or lead to deboronation processes. Consequently, reactions employing this compound are typically designed to avoid harsh conditions that might degrade the boryl functionality before it can participate in the desired transformation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume